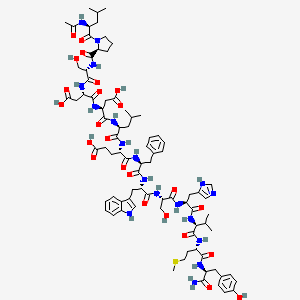

Fz7-21S

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C83H114N18O24S |

|---|---|

Molecular Weight |

1780.0 g/mol |

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C83H114N18O24S/c1-42(2)29-56(92-76(118)60(35-67(108)109)96-77(119)61(36-68(110)111)97-80(122)64(40-103)99-81(123)65-19-14-27-101(65)83(125)62(30-43(3)4)88-45(7)104)73(115)89-53(24-25-66(106)107)71(113)93-57(32-46-15-10-9-11-16-46)74(116)94-58(33-48-37-86-52-18-13-12-17-51(48)52)75(117)98-63(39-102)79(121)95-59(34-49-38-85-41-87-49)78(120)100-69(44(5)6)82(124)90-54(26-28-126-8)72(114)91-55(70(84)112)31-47-20-22-50(105)23-21-47/h9-13,15-18,20-23,37-38,41-44,53-65,69,86,102-103,105H,14,19,24-36,39-40H2,1-8H3,(H2,84,112)(H,85,87)(H,88,104)(H,89,115)(H,90,124)(H,91,114)(H,92,118)(H,93,113)(H,94,116)(H,95,121)(H,96,119)(H,97,122)(H,98,117)(H,99,123)(H,100,120)(H,106,107)(H,108,109)(H,110,111)/t53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,69-/m0/s1 |

InChI Key |

MOAVKABFQFBNMP-AXEDDYHBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C6CCCN6C(=O)C(CC(C)C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fz7-21

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Fz7-21, a peptide antagonist of the Frizzled-7 (FZD7) receptor. The information presented herein is intended for an audience with a strong background in molecular biology, pharmacology, and cancer research.

Core Mechanism of Action

Fz7-21 is a synthetic peptide that functions as a potent and selective antagonist of the FZD7 receptor, a key component of the Wnt signaling pathway.[1][2][3][4] Its primary mechanism of action involves direct binding to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[2][3][4] This interaction induces a conformational change in the FZD7 CRD, specifically altering the architecture of its lipid-binding groove.[1][2][3][4][5][6]

This conformational alteration is critical as it disrupts the formation of the ternary complex between Wnt ligands (like WNT3A), the FZD7 receptor, and the low-density lipoprotein receptor-related protein 6 (LRP6) co-receptor.[5][7] By preventing the assembly of this complex, Fz7-21 effectively blocks the downstream cascade of the canonical Wnt/β-catenin signaling pathway.[1][2][3][4] The inhibition of this pathway leads to the destabilization and degradation of β-catenin, preventing its accumulation in the cytoplasm and subsequent translocation to the nucleus. Consequently, the transcription of Wnt target genes, which are often implicated in cell proliferation and stem cell function, is suppressed.[2]

Crystal structure analysis has revealed that Fz7-21 can form disulfide bond dimers, which then interact with novel residues within the human FZD7 CRD to deactivate the FZD7 dimer.[5][7] This unique binding mechanism does not physically block the Wnt binding site but rather stabilizes an inactive conformation of the FZD7 receptor.[5][7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Fz7-21 activity from various in vitro studies.

| Parameter | Value | Cell Line/System | Condition | Reference |

| EC50 | 58 nM | Human FZD7 CRD | Binding Assay | [1] |

| 34 nM | Mouse FZD7 CRD | Binding Assay | [1] | |

| IC50 | 100 nM | HEK293-TB cells | Wnt/β-catenin signaling (exogenous WNT3A) | [1][2][3][4][8][9] |

| 50 nM | Mouse L cells | WNT3A-mediated β-catenin stabilization | [1][2][9] | |

| KD | Low nanomolar | FZD7 CRD | Surface Plasmon Resonance (SPR) | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. TOPbrite Dual-Luciferase Reporter Assay

This assay is used to quantify the activity of the Wnt/β-catenin signaling pathway.

-

Cell Line: HEK293-TB cells, which are HEK293 cells stably expressing a TCF/LEF-responsive luciferase reporter.

-

Seeding: Cells are seeded in 96-well plates at a suitable density to reach approximately 70-80% confluency at the time of transfection.

-

Treatment:

-

Cells are treated with varying concentrations of Fz7-21 or a negative control peptide (Fz7-21S).[10]

-

Wnt signaling is stimulated by adding a known concentration of recombinant WNT3A (e.g., 50 ng/mL).[10]

-

In some experiments, the GSK-3β inhibitor 6-BIO (e.g., 10 µM) is used as a positive control for pathway activation.[10]

-

All conditions are typically maintained in the presence of 1% DMSO.[10]

-

-

Incubation: The treatment is carried out for a defined period, for instance, 6 hours.[1][10]

-

Lysis and Luciferase Measurement: After incubation, cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Data Analysis: The results are expressed as the mean ± standard error of the mean (s.e.m.) from multiple independent experiments, each with technical replicates.[10]

2. Fluorescence Size Exclusion Chromatography (FSEC) for Binding Analysis

FSEC is utilized to assess the binding of Fz7-21 to different FZD receptor CRDs.

-

Materials:

-

Incubation: The fluorescently labeled peptide is incubated with the various Fc-tagged FZD CRD proteins overnight at 4 °C to allow for binding equilibrium to be reached.[5][10]

-

Chromatography: The samples are then analyzed by size exclusion chromatography on a suitable column. The elution profile is monitored by fluorescence detection.

-

Data Interpretation: A shift in the elution volume of the fluorescent peptide to a higher molecular weight when incubated with a specific FZD CRD indicates binding. The elution volumes can be compared to molecular weight standards.[5][10]

3. Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is employed to determine the binding affinity and kinetics of Fz7-21 to FZD CRDs.

-

Immobilization: Purified human FZD7 CRD or other FZD CRD isoforms are immobilized on a sensor chip.

-

Analyte Injection: Varying concentrations of dimeric Fz7-21 (dFz7-21) are injected over the sensor surface.[5]

-

Data Acquisition: The binding response is measured in real-time as response units (RU).

-

Data Analysis: The association (ka) and dissociation (kd) rates are determined from the sensorgrams. The equilibrium dissociation constant (KD) is calculated as kd/ka. The data is typically fitted to a 1:1 interaction model.[5]

-

Competition Assays: To investigate the mechanism of inhibition, experiments can be designed where the immobilized FZD7 CRD is first saturated with dFz7-21, followed by the injection of a mixture of WNT3A and dFz7-21 to observe if WNT3A can still bind.[5] Similarly, the effect of dFz7-21 on the binding of LRP6 to the WNT3A-FZD7-CRD complex can be assessed.[5]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of Fz7-21 and a typical experimental workflow.

Caption: Fz7-21 binds to the FZD7 CRD, preventing Wnt signaling activation.

Caption: A typical experimental workflow for characterizing Fz7-21.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]

- 3. iscabiochemicals.com [iscabiochemicals.com]

- 4. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]

- 7. researchgate.net [researchgate.net]

- 8. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 9. biocompare.com [biocompare.com]

- 10. researchgate.net [researchgate.net]

Fz7-21: A Selective Antagonist of the Frizzled-7 Receptor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Frizzled-7 (FZD7), a key receptor in the Wnt signaling pathway, is frequently overexpressed in various cancers and plays a crucial role in tumor initiation, progression, and the maintenance of cancer stem cells.[1][2][3] Fz7-21 is a synthetic peptide that has emerged as a potent and selective antagonist of FZD7.[4][5][6][7][8] This document provides a comprehensive technical overview of Fz7-21, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and its potential therapeutic applications.

Introduction to Fz7-21

Fz7-21 is a peptide antagonist identified through phage display library screening.[1][6][7] It selectively binds to the extracellular cysteine-rich domain (CRD) of the FZD7 receptor.[4][5][6][7] This binding event alters the conformation of the CRD and the architecture of its lipid-binding groove, ultimately impairing Wnt signaling.[4][5][6][7][9] Fz7-21 has demonstrated efficacy in inhibiting the canonical Wnt/β-catenin pathway and has shown potential in disrupting stem cell function in intestinal organoids and targeting cancer cells, including those of triple-negative breast cancer (TNBC).[4][9][10]

Mechanism of Action

Fz7-21 exerts its antagonistic effect on FZD7 through a unique mechanism. Rather than directly blocking the binding of Wnt ligands, Fz7-21 binds to a previously uncharacterized site on the FZD7 CRD.[9][11] This interaction induces a conformational change in the receptor that deactivates the FZD7 dimer.[1][9] This altered conformation prevents the formation of the ternary complex between Wnt-3a, FZD7, and the co-receptor LRP6, which is a critical step in the activation of the canonical Wnt/β-catenin signaling cascade.[1][9][12]

Signaling Pathway

The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the inhibitory action of Fz7-21.

Caption: Wnt/β-catenin signaling and Fz7-21 inhibition.

Quantitative Data

The following tables summarize the reported quantitative data for Fz7-21, including its inhibitory concentrations and binding affinities.

Table 1: Inhibitory Concentration (IC50) of Fz7-21

| Cell Line | Assay | Stimulus | IC50 (nM) | Reference |

| HEK293-TB | TOPbrite dual-luciferase reporter | Recombinant WNT3A (50 ng/ml) | ~100 | [1][4][9] |

| Mouse L cells | β-catenin stabilization | WNT3A | ~50 | [4][13] |

Table 2: Binding Affinity (EC50/Kd) of Fz7-21

| Target | Method | Ligand | Affinity (nM) | Reference |

| Human FZD7 CRD | Not Specified | Fz7-21 | EC50 = 58 | [5] |

| Mouse FZD7 CRD | Not Specified | Fz7-21 | EC50 = 34 | [5] |

| FZD7 CRD subclass | Surface Plasmon Resonance (SPR) | dFz7-21 (dimeric) | Kd = low-nanomolar | [9] |

Note: The dimeric version of Fz7-21 (dFz7-21) is formed through oxidation at Cys10 and has been used in several studies.[9][14]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize Fz7-21.

Wnt/β-catenin Signaling Reporter Assay (TOPbrite)

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Principle: HEK293-TB cells are engineered to express a luciferase reporter gene under the control of a TCF/LEF-responsive promoter. Activation of the Wnt pathway leads to the accumulation of β-catenin, which co-activates TCF/LEF-mediated transcription of the luciferase gene. The resulting luminescence is proportional to the pathway's activity.

General Protocol:

-

Seed HEK293-TB cells in a 96-well plate.

-

After 24 hours, treat the cells with varying concentrations of Fz7-21 or a negative control peptide (e.g., Fz7-21S).[15]

-

Stimulate the Wnt pathway by adding a known activator, such as recombinant WNT3A (e.g., 50 ng/ml).[1][9]

-

Incubate for a defined period (e.g., 6 hours).

-

Lyse the cells and measure luciferase activity using a luminometer.

-

Normalize the data to a control (e.g., cells treated with WNT3A alone).

-

Plot the dose-response curve to determine the IC50 value of Fz7-21.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free technique used to measure the binding kinetics and affinity between molecules.

Principle: One molecule (the ligand, e.g., FZD7 CRD) is immobilized on a sensor chip. A solution containing the other molecule (the analyte, e.g., Fz7-21) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

General Protocol:

-

Immobilize the Fc-tagged FZD CRD protein onto a protein A/G sensor chip.

-

Prepare a series of dilutions of Fz7-21 (or its dimeric form, dFz7-21) in a suitable running buffer.[9]

-

Inject the Fz7-21 solutions over the sensor chip at a constant flow rate.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections.

-

Fit the binding data to a suitable model (e.g., 1:1 interaction model) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[9][14]

Fluorescence-Detection Size-Exclusion Chromatography (FSEC)

FSEC is used to assess the binding of a fluorescently labeled molecule to a target protein.

Principle: A fluorescently labeled peptide (e.g., 5FAM-Fz7-21) is incubated with a potential binding partner (e.g., Fc-tagged FZD CRD). The mixture is then separated by size-exclusion chromatography. If binding occurs, the fluorescent peptide will co-elute with the larger protein, resulting in a shift in its elution profile compared to the free peptide.

General Protocol:

-

Label Fz7-21 with a fluorescent dye (e.g., 5-carboxyfluorescein, 5FAM).

-

Incubate the fluorescently labeled Fz7-21 (e.g., 1 µM) with the Fc-tagged FZD CRD protein (e.g., 125 nM) overnight at 4°C.[1]

-

Inject the mixture onto a size-exclusion chromatography column.

-

Monitor the elution profile using a fluorescence detector.

-

Compare the elution profile to that of the free fluorescently labeled peptide to determine if a stable complex was formed.

Experimental Workflow Diagram

The following diagram provides a general workflow for the characterization of Fz7-21.

Caption: General experimental workflow for Fz7-21 characterization.

Therapeutic Potential and Future Directions

The selective inhibition of FZD7 by Fz7-21 holds significant therapeutic promise, particularly in oncology. FZD7 is overexpressed in a variety of cancers, including triple-negative breast cancer, colorectal cancer, and hepatocellular carcinoma, and is implicated in promoting cancer stem cell activity.[1][2][3]

Triple-Negative Breast Cancer (TNBC)

The Wnt signaling pathway is frequently dysregulated in TNBC, contributing to tumor growth, metastasis, and therapy resistance.[10] Targeting FZD7 with antagonists like Fz7-21 represents a promising strategy for TNBC therapy.[10] Further preclinical and clinical investigations are warranted to evaluate the efficacy and safety of Fz7-21 in this patient population.

Targeting Cancer Stem Cells

FZD7 plays a crucial role in maintaining the self-renewal capacity of cancer stem cells.[1][3] By disrupting FZD7-mediated Wnt signaling, Fz7-21 may effectively target this chemo-resistant cell population.[1] Future research should explore the potential of Fz7-21 in combination with conventional chemotherapy to eradicate cancer stem cells and prevent tumor recurrence.

In Vivo Studies

While in vitro and organoid studies have demonstrated the potential of Fz7-21, further preclinical in vivo models of cancer are necessary to establish its efficacy, toxicity, and pharmacokinetic profile.[1][2] These studies will be crucial for the clinical translation of Fz7-21 as a therapeutic agent.

Conclusion

Fz7-21 is a valuable research tool and a promising therapeutic lead for the selective targeting of the FZD7 receptor. Its unique mechanism of action, potent inhibitory activity, and selectivity make it an attractive candidate for further development. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the full potential of Fz7-21 in various disease contexts, particularly in the field of oncology.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frizzled7 as an emerging target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. iscabiochemicals.com [iscabiochemicals.com]

- 8. Fz7-21 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Wnt signaling by Frizzled7 antibody-coated nanoshells sensitizes triple-negative breast cancer cells to the autophagy regulator chloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]

- 12. researchgate.net [researchgate.net]

- 13. biocompare.com [biocompare.com]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

The Role of Fz7-21 in Wnt/β-catenin Pathway Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the peptide Fz7-21 and its role as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Fz7-21 targets the Frizzled-7 (FZD7) receptor, a key component in a pathway frequently dysregulated in various cancers and other diseases. This document details the mechanism of action of Fz7-21, presents quantitative data on its inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the signaling pathway and experimental workflows.

Introduction to Fz7-21

Fz7-21 is a synthetic peptide antagonist of the Frizzled-7 (FZD7) receptor.[1][2][3] It was identified from a phage display library and has demonstrated selective binding to the cysteine-rich domain (CRD) of a subclass of FZD receptors, including FZD7.[2][3][4] The peptide's sequence is Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2.[2] Fz7-21's ability to impair Wnt/β-catenin signaling makes it a valuable research tool and a potential therapeutic agent for diseases driven by aberrant Wnt pathway activation, such as certain cancers.[1][5][6]

Mechanism of Action

Fz7-21 exerts its inhibitory effect on the Wnt/β-catenin pathway through a distinct mechanism of action. Instead of directly blocking the binding of Wnt ligands to the FZD7 receptor, Fz7-21 binds to a novel site on the FZD7 CRD.[7] This binding induces a conformational change in the CRD and alters the architecture of its lipid-binding groove.[1][2][3]

Crystal structure analysis has revealed that Fz7-21 can form disulfide-bonded dimers, which then interact with the FZD7 CRD. This interaction deactivates the FZD7 dimer and, most critically, prevents the formation of the ternary complex between Wnt-3a, FZD7, and the co-receptor LRP6.[7][8] The disruption of this complex is the key step in the inhibition of the downstream signaling cascade that leads to the stabilization of β-catenin.[7][8]

Quantitative Data

The inhibitory potency of Fz7-21 has been quantified in various in vitro assays. The following tables summarize the key quantitative data available for Fz7-21.

Table 1: Inhibitory Concentration (IC50) of Fz7-21

| Assay Description | Cell Line | Wnt Ligand | IC50 Value | Reference |

| Wnt/β-catenin signaling inhibition (TOPbrite reporter assay) | HEK293-TB | Recombinant WNT3A | ~100 nM | [1][4][6][9] |

| WNT3A-mediated stabilization of β-catenin | Mouse L cells | WNT3A | ~50 nM | [1] |

Table 2: Binding Affinity (EC50) of Fz7-21

| Target | Species | EC50 Value | Reference |

| FZD7 CRD | Human | 58 nM | [1] |

| FZD7 CRD | Mouse | 34 nM | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibitory function of Fz7-21.

TOPFlash/TOPbrite Luciferase Reporter Assay

This assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway. It relies on a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the expression of luciferase, which can be measured as a luminescent signal.

Objective: To determine the IC50 of Fz7-21 in inhibiting Wnt3a-induced Wnt/β-catenin signaling.

Materials:

-

HEK293-TB cells (or other suitable cell line)

-

TOPFlash or TOPbrite reporter plasmid

-

Renilla luciferase plasmid (for normalization)

-

Recombinant Wnt3a

-

Fz7-21 peptide

-

Lipofectamine 2000 or other transfection reagent

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293-TB cells in a 96-well plate at a density of 25,000 cells/well and culture for 24 hours.

-

Transfection: Co-transfect the cells with the TOPFlash/TOPbrite reporter plasmid and the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing a constant concentration of recombinant Wnt3a (e.g., 50 ng/mL) and varying concentrations of Fz7-21. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 6-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

-

Luminescence Measurement: Measure the Firefly and Renilla luciferase activities using a luminometer according to the assay kit's protocol.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the concentration of Fz7-21 and fit the data to a dose-response curve to determine the IC50 value.

Western Blot for β-catenin Stabilization

This method is used to qualitatively and semi-quantitatively assess the levels of stabilized β-catenin in the cytoplasm.

Objective: To determine the effect of Fz7-21 on Wnt3a-induced β-catenin accumulation.

Materials:

-

Mouse L cells (or other suitable cell line)

-

Recombinant Wnt3a

-

Fz7-21 peptide

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against β-catenin

-

Primary antibody against a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and blotting apparatus

Protocol:

-

Cell Culture and Treatment: Culture mouse L cells and treat with recombinant Wnt3a in the presence or absence of Fz7-21 for a specified time (e.g., 3 hours).

-

Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate it with the primary antibody against β-catenin overnight at 4°C. Subsequently, incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Reprobe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities using densitometry software.

Surface Plasmon Resonance (SPR) Analysis

SPR is a label-free technique used to measure the binding kinetics and affinity between molecules in real-time.

Objective: To determine the binding affinity (KD) of Fz7-21 to the FZD7 CRD.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Recombinant FZD7 CRD protein

-

Fz7-21 peptide

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization: Immobilize the recombinant FZD7 CRD protein onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Injection: Inject a series of concentrations of Fz7-21 in running buffer over the sensor chip surface.

-

Data Collection: Monitor the binding events in real-time by measuring the change in the SPR signal (response units, RU).

-

Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

-

Data Analysis: Analyze the resulting sensorgrams using appropriate software. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Intestinal Organoid Culture Assay

Intestinal organoids are three-dimensional structures that mimic the in vivo intestinal epithelium and are used to assess the effect of compounds on stem cell function.

Objective: To evaluate the effect of Fz7-21 on the growth and budding of intestinal organoids.

Materials:

-

Mouse intestinal crypts

-

Matrigel

-

IntestiCult™ Organoid Growth Medium

-

Fz7-21 peptide

-

Microscope

Protocol:

-

Organoid Seeding: Isolate intestinal crypts from mice and embed them in Matrigel in a 24-well plate.

-

Culture and Treatment: Culture the organoids in IntestiCult™ Organoid Growth Medium. After the organoids have formed, treat them with different concentrations of Fz7-21.

-

Morphological Analysis: Observe the morphology of the organoids daily using a microscope. Assess parameters such as organoid size and the number of buds per organoid.

-

Viability Assay (Optional): At the end of the treatment period, organoid viability can be assessed using a viability assay such as CellTiter-Glo® 3D.

-

Data Analysis: Quantify the changes in organoid morphology and viability in response to Fz7-21 treatment.

Visualizations

The following diagrams illustrate the Wnt/β-catenin signaling pathway, the mechanism of Fz7-21 inhibition, and a typical experimental workflow.

References

- 1. stemcell.com [stemcell.com]

- 2. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jcancer.org [jcancer.org]

- 4. researchgate.net [researchgate.net]

- 5. stemcell.com [stemcell.com]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. insidescientific.com [insidescientific.com]

Technical Guide: Elucidating the Interaction of Fz7-21 with the Frizzled-7 Cysteine-Rich Domain

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides a detailed technical overview of the binding characteristics, inhibitory mechanism, and experimental validation of the peptide antagonist Fz7-21 with its target, the cysteine-rich domain (CRD) of the Frizzled-7 (FZD7) receptor. FZD7 is a critical Wnt receptor protein implicated in stem cell regulation and various cancers, making it a key target for therapeutic development.[1][2][3] The peptide Fz7-21 (Sequence: Ac-LPSDDLEFWCHVMY-NH2) selectively binds to the FZD7 CRD, altering its conformation and inhibiting Wnt/β-catenin signaling.[1][4][5][6]

Quantitative Data Summary

The interaction between Fz7-21 and the FZD7 CRD has been quantified through various biochemical and cell-based assays. The data highlights the peptide's high affinity, potency, and selectivity.

Table 1: Binding Affinity and Inhibitory Potency of Fz7-21

This table summarizes the key quantitative metrics for Fz7-21's interaction with FZD7 and its subsequent effect on the Wnt signaling pathway.

| Parameter | Description | Value | Cell Line / System | Reference |

| EC50 | Half-maximal effective concentration for binding to human FZD7 CRD. | 58 nM | In vitro | [7][8] |

| EC50 | Half-maximal effective concentration for binding to mouse FZD7 CRD. | 34 nM | In vitro | [7][8] |

| IC50 | Half-maximal inhibitory concentration against WNT3A-stimulated Wnt/β-catenin signaling. | 100 nM | HEK293-TB cells | [4][5][7][9] |

| IC50 | Half-maximal inhibitory concentration against WNT3A-mediated β-catenin stabilization. | 50 nM | Mouse L cells | [4][7][9] |

Table 2: Binding Kinetics and Selectivity of Dimeric Fz7-21 (dFz7-21) for FZD CRD Isoforms via SPR

Surface Plasmon Resonance (SPR) was used to determine the binding kinetics of a dimeric version of the peptide (dFz7-21) to the CRDs of various Frizzled isoforms. The results demonstrate a clear selectivity for the FZD7 receptor subclass (FZD1, 2, 7).[1][10]

| FZD Isoform | KD (nM) | ka (1/Ms) | kd (1/s) | Reference |

| hFZD1 CRD | 10 | 1.1 x 105 | 1.1 x 10-3 | [10] |

| hFZD2 CRD | 12 | 1.3 x 105 | 1.6 x 10-3 | [10] |

| hFZD4 CRD | No Binding | - | - | [1][10] |

| hFZD5 CRD | >1000 | - | - | [10] |

| hFZD7 CRD | 1.3 | 2.5 x 105 | 3.3 x 10-4 | [1][10] |

| hFZD8 CRD | >1000 | - | - | [10] |

KD (dissociation constant), ka (association rate), kd (dissociation rate).

Key Experimental Protocols

The characterization of Fz7-21 binding and function relies on a suite of robust methodologies. Detailed protocols for the principal assays are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics and Complex Disruption

SPR is employed to measure the real-time binding kinetics of dFz7-21 to immobilized FZD CRDs and to assess its impact on the formation of the Wnt-FZD-LRP6 ternary complex.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the dFz7-21/FZD-CRD interaction and to test for disruption of LRP6 binding.

Methodology:

-

Immobilization: Recombinant human FZD CRD proteins (e.g., hFZD7 CRD, hFZD4 CRD) are immobilized on a CM5 sensor chip via standard amine coupling chemistry.

-

Analyte Injection (Kinetics): A dilution series of dFz7-21 peptide in a running buffer (e.g., HBS-P+) is injected over the sensor surface at a constant flow rate. Association and dissociation phases are monitored in real-time by measuring the change in response units (RU).

-

Data Analysis (Kinetics): The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to derive the kinetic parameters (ka, kd) and calculate the KD.

-

Ternary Complex Disruption Assay:

-

The immobilized FZD CRD surface is first saturated with recombinant WNT3A protein.

-

Subsequently, the LRP6 co-receptor (e.g., LRP6(E3E4) fragment) is injected over the WNT3A-FZD-CRD complex, either in the presence or absence of dFz7-21.

-

A reduction in the RU signal for LRP6 binding in the presence of dFz7-21 indicates the disruption of the ternary complex formation.[1]

-

TOPbrite Dual-Luciferase Reporter Assay for Wnt Signaling Inhibition

This cell-based assay quantifies the activity of the canonical Wnt/β-catenin signaling pathway and is the primary method for determining the functional inhibitory potency (IC50) of Fz7-21.

Objective: To measure the dose-dependent inhibition of WNT3A-induced TCF/LEF transcriptional activity by Fz7-21.

Methodology:

-

Cell Culture: HEK293-TB cells, which are stably transfected with a TCF/LEF-driven firefly luciferase reporter (TOPbrite) and a constitutively expressed Renilla luciferase control, are seeded in 96-well plates.

-

Treatment: Cells are treated with a dilution series of Fz7-21 peptide (or control peptides like Fz7-21S) for a short pre-incubation period.

-

Stimulation: Recombinant WNT3A protein (e.g., 50 ng/mL) is added to the wells to stimulate the Wnt/β-catenin pathway. All conditions are typically normalized with a final DMSO concentration of 1%.[1][11]

-

Incubation: The plates are incubated for a defined period (e.g., 6 hours) to allow for reporter gene expression.[7][11]

-

Lysis and Luminescence Reading: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase assay system.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. The normalized data is then plotted against the logarithm of the Fz7-21 concentration, and the IC50 value is calculated using a nonlinear regression model (four-parameter variable slope).

Phage ELISA for Alanine Scanning Mutagenesis

This assay is used to identify the specific amino acid residues within Fz7-21 that are critical for its binding to the FZD7 CRD.

Objective: To determine the contribution of each residue in the Fz7-21 sequence to the binding interaction.

Methodology:

-

Library Generation: A phage display library is generated where each position of the Fz7-21 peptide sequence is systematically mutated to alanine.

-

Plate Coating: 96-well plates are coated with Fc-tagged hFZD7 CRD.

-

Binding: Individual phage clones, each displaying a specific Fz7-21 alanine variant on its surface, are incubated in the coated wells.

-

Washing and Detection: Unbound phages are washed away. The remaining bound phages are detected using an anti-phage antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.

-

Data Analysis: The absorbance is measured, which corresponds to the binding affinity of each peptide variant. The ratio of wild-type residues to alanine mutations (W/A) observed at each position after sequencing multiple binding clones is calculated. A high W/A ratio indicates that the wild-type residue is critical for binding.[10]

Visualizations: Pathways and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental logic.

Diagram 1: Canonical Wnt/Frizzled-7 Signaling Pathway

Caption: Overview of the canonical Wnt signaling cascade initiated by Wnt binding to FZD7 and LRP5/6.

Diagram 2: Mechanism of Fz7-21 Inhibition

Caption: Fz7-21 binds to the FZD7 CRD, preventing LRP6 recruitment and blocking signal transduction.

Diagram 3: Experimental Workflow for Fz7-21 Characterization

Caption: A logical workflow outlining the key experimental stages used to discover and characterize Fz7-21.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]

- 4. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]

- 5. iscabiochemicals.com [iscabiochemicals.com]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biocompare.com [biocompare.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Fz7-21 Peptide: A Selective Antagonist of the Frizzled-7 Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Frizzled-7 receptor (FZD7), a key component of the Wnt/β-catenin signaling pathway, is increasingly recognized for its critical role in embryonic development, tissue homeostasis, and the progression of various cancers. The development of selective inhibitors for FZD7 is a significant area of interest in therapeutic research. This technical guide provides a comprehensive overview of the Fz7-21 peptide, a potent and selective antagonist of FZD7. We will detail its amino acid sequence, mechanism of action, and key quantitative data. Furthermore, this guide outlines the experimental protocols for the synthesis, characterization, and functional analysis of Fz7-21, and provides visual representations of the relevant signaling pathway and a typical experimental workflow.

Introduction to Fz7-21

Fz7-21 is a synthetic peptide identified through phage display technology that demonstrates high affinity and selectivity for the Frizzled-7 (FZD7) receptor. It functions as an antagonist, impairing the canonical Wnt/β-catenin signaling pathway.[1] The peptide binds to the extracellular cysteine-rich domain (CRD) of FZD7, a region crucial for the interaction with Wnt ligands.[1][2] This binding event is thought to alter the conformation of the CRD and the architecture of its lipid-binding groove, thereby inhibiting downstream signaling.[1][2][3]

Amino Acid Sequence

The amino acid sequence of the Fz7-21 peptide is as follows:

-

Sequence: Ac-Leu-Pro-Ser-Asp-Asp-Leu-Glu-Phe-Trp-Cys-His-Val-Met-Tyr-NH2

-

One-Letter Code: Ac-LPSDDLEFWCHVMY-NH2

-

Modifications: The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2).

Quantitative Data

The biological activity of Fz7-21 has been quantified through various in vitro assays. The following tables summarize the key findings regarding its binding affinity and inhibitory potency.

Table 1: Binding Affinity of Fz7-21 to Frizzled Receptor Cysteine-Rich Domains (CRDs)

| FZD Isoform | EC50 (nM) |

| Human FZD7 | 58[4] |

| Mouse FZD7 | 34[4] |

EC50 values represent the concentration of Fz7-21 required to achieve 50% of the maximal binding to the respective FZD CRD.

Table 2: In Vitro Inhibitory Activity of Fz7-21

| Assay | Cell Line | Stimulation | IC50 (nM) |

| Wnt/β-catenin Signaling | HEK293 | Exogenous WNT3A | 100[1][2][5] |

| β-catenin Stabilization | Mouse L cells | WNT3A | 50[5] |

IC50 values represent the concentration of Fz7-21 required to inhibit 50% of the specified cellular response.

Mechanism of Action: Wnt/β-catenin Signaling Pathway

Fz7-21 exerts its inhibitory effect on the canonical Wnt/β-catenin signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by Fz7-21. In the absence of Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon binding of Wnt to the Frizzled receptor and its co-receptor LRP5/6, this degradation is inhibited, leading to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of target gene transcription. Fz7-21 blocks the initial step of this cascade by preventing the productive interaction of Wnt with FZD7.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of the Fz7-21 peptide.

Solid-Phase Peptide Synthesis (SPPS)

Fz7-21 and its analogues are typically synthesized using an automated microwave-assisted peptide synthesizer employing a Rink-amide MBHA resin.

-

Resin Swelling: The resin is swollen in a suitable solvent such as N,N-dimethylformamide (DMF) prior to the first amino acid coupling.

-

Amino Acid Coupling: Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. The carboxyl group of the incoming amino acid is activated using a coupling reagent cocktail, commonly HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA) in DMF.

-

Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the newly added amino acid is removed using a solution of 20% piperidine in DMF to allow for the next coupling cycle.

-

Acetylation and Amidation: The N-terminus is acetylated using acetic anhydride, and the C-terminal amide is a feature of the Rink-amide resin.

-

Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane (TIS) to prevent side reactions.

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The identity and purity of the final peptide are confirmed by mass spectrometry (MS) and analytical RP-HPLC.

Surface Plasmon Resonance (SPR) for Binding Affinity

The binding kinetics and affinity of Fz7-21 to various FZD CRDs are determined using SPR.

-

Chip Preparation: A sensor chip (e.g., CM5) is activated for ligand immobilization.

-

Ligand Immobilization: Recombinant Fc-tagged FZD CRD proteins are immobilized on the sensor chip surface.

-

Analyte Injection: A series of concentrations of the Fz7-21 peptide (analyte) are injected over the chip surface.

-

Data Acquisition: The binding events are monitored in real-time by detecting changes in the refractive index at the sensor surface, generating a sensorgram.

-

Data Analysis: The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated (KD = kd/ka).

Wnt/β-catenin Reporter Gene Assay (e.g., TOPbrite)

This cell-based assay is used to measure the functional inhibition of the Wnt/β-catenin signaling pathway.

-

Cell Culture: HEK293 cells stably expressing a TCF/LEF-driven luciferase reporter (e.g., TOPbrite cells) are cultured in appropriate media.

-

Treatment: Cells are treated with varying concentrations of the Fz7-21 peptide.

-

Stimulation: The Wnt pathway is activated by adding a recombinant Wnt ligand, such as WNT3A.

-

Lysis and Luciferase Assay: After a defined incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

-

Data Analysis: The luminescence signal is normalized to a control, and the IC50 value is calculated from the dose-response curve.

Intestinal Organoid Culture

The effect of Fz7-21 on stem cell function can be assessed using intestinal organoid cultures.

-

Organoid Culture: Mouse intestinal crypts are isolated and cultured in a 3D Matrigel matrix with a specialized growth medium containing essential factors like EGF, Noggin, and R-spondin.

-

Treatment: Established organoids are treated with different concentrations of Fz7-21.

-

Phenotypic Analysis: The morphology and budding of the organoids are observed over several days. A reduction in budding is indicative of impaired stem cell function.

-

Quantification: The percentage of organoids with one or more buds is quantified to assess the inhibitory effect of the peptide.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a peptide inhibitor like Fz7-21.

Conclusion

The Fz7-21 peptide represents a valuable tool for investigating the role of FZD7 in Wnt/β-catenin signaling. Its high selectivity and potency make it a promising lead compound for the development of novel therapeutics targeting diseases with aberrant Wnt signaling, such as certain cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further studies on the in vivo efficacy, pharmacokinetics, and safety profile of Fz7-21 and its derivatives are warranted to fully explore its therapeutic potential.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 3. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]

Structural Basis for Fz7-21 Selectivity for Frizzled-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of the selective interaction between the peptide antagonist Fz7-21 and the Frizzled-7 (FZD7) receptor. FZD7, a key mediator of Wnt signaling, is implicated in various cancers, making it a critical target for therapeutic development. Understanding the precise mechanism of Fz7-21's selectivity is paramount for the rational design of next-generation FZD7 inhibitors.

Core Findings: A Novel Binding Mode Dictates Selectivity

The peptide Fz7-21 exhibits potent and selective antagonism of the FZD7 receptor.[1][2][3][4][5][6][7] Its mechanism of action is not through direct competition with Wnt ligands but by binding to a previously uncharacterized site on the FZD7 Cysteine-Rich Domain (CRD).[8][9] This interaction induces a conformational change in the CRD and alters the architecture of the lipid-binding groove, ultimately impairing Wnt signaling.[1][2][3][4][8][9]

Crystal structure analysis of the Fz7-21 bound to the human FZD7 CRD (PDB ID: 5WBS) reveals that a dimeric form of Fz7-21, linked by a disulfide bond, engages with the FZD7 CRD.[8][10][11] This unique binding mode deactivates the FZD7 dimer and prevents the formation of the Wnt-FZD7-LRP6 ternary complex essential for signal transduction.[8][10]

Quantitative Analysis of Fz7-21 and dFz7-21 Activity

The binding affinity and inhibitory concentration of Fz7-21 and its dimeric form (dFz7-21) have been quantified across various assays, demonstrating its low nanomolar potency and selectivity for the FZD7 subclass of Frizzled receptors.

| Peptide | Target | Assay Type | Value | Reference |

| Fz7-21 | Human FZD7 CRD | EC50 | 58 nM | [1] |

| Fz7-21 | Mouse FZD7 CRD | EC50 | 34 nM | [1] |

| Fz7-21 | Wnt Signaling (HEK293-TB cells) | IC50 | ~100 nM | [1][2][3][4][6][12] |

| Fz7-21 | WNT3A-mediated β-catenin stabilization (mouse L cells) | IC50 | ~50 nM | [1][2][6] |

| dFz7-21 | hFZD7 CRD | KD | 2.0 ± 0.1 nM | [8] |

| dFz7-21 | hFZD1 CRD | KD | 2.5 ± 0.2 nM | [8] |

| dFz7-21 | hFZD2 CRD | KD | 1.8 ± 0.1 nM | [8] |

| dFz7-21 | hFZD4 CRD | KD | >1,000 nM | [8] |

| dFz7-21 | hFZD5 CRD | KD | >1,000 nM | [8] |

| dFz7-21 | hFZD8 CRD | KD | >1,000 nM | [8] |

Visualizing the Molecular Interactions and Pathways

To elucidate the complex relationships in Fz7-21's mechanism, the following diagrams illustrate the Wnt signaling pathway, the experimental workflow for identifying Fz7-21, and the logical model of FZD7 inhibition.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of Fz7-21.

Caption: Experimental workflow for the discovery and characterization of Fz7-21.

Caption: Logical model of Fz7-21-mediated inhibition of FZD7.

Detailed Experimental Protocols

A comprehensive understanding of the data necessitates a review of the methodologies employed. The following are key experimental protocols used in the characterization of Fz7-21.

Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of dFz7-21 to various FZD CRDs.

-

Instrumentation: Biacore T200 (GE Healthcare).

-

Procedure:

-

Recombinant human FZD CRD-Fc fusion proteins were immobilized on a CM5 sensor chip via amine coupling.

-

A reference flow cell was prepared with an unrelated protein to subtract non-specific binding.

-

Serial dilutions of dFz7-21 peptide were injected over the sensor chip surface at a constant flow rate.

-

Association and dissociation phases were monitored in real-time.

-

The sensor surface was regenerated between injections with a low pH buffer.

-

The resulting sensorgrams were fitted to a 1:1 Langmuir binding model to calculate ka, kd, and KD values.[8][13]

-

TOPbrite Dual-Luciferase Reporter Assay

-

Objective: To quantify the inhibition of Wnt/β-catenin signaling by Fz7-21.

-

Cell Line: HEK293-TB cells, which contain a TCF/LEF-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization.

-

Procedure:

-

HEK293-TB cells were seeded in 96-well plates.

-

Cells were treated with varying concentrations of Fz7-21 or control peptides.

-

Wnt signaling was stimulated by the addition of recombinant WNT3A.[8]

-

After a 6-hour incubation, cells were lysed.

-

Firefly and Renilla luciferase activities were measured using a dual-luciferase reporter assay system.

-

The ratio of firefly to Renilla luciferase activity was calculated to determine the level of Wnt signaling inhibition. IC50 values were determined by non-linear regression analysis.[8]

-

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of the Fz7-21 in complex with the FZD7 CRD.

-

Protein Preparation: The human FZD7 CRD was expressed and purified.

-

Complex Formation and Crystallization:

-

The purified FZD7 CRD was incubated with a molar excess of the Fz7-21 peptide.

-

The complex was purified by size-exclusion chromatography.

-

Crystallization screening was performed using the vapor diffusion method with various precipitants, buffers, and additives.

-

-

Data Collection and Structure Determination:

-

Crystals were cryo-protected and diffraction data were collected at a synchrotron source.[11]

-

The structure was solved by molecular replacement using the apo-FZD7 CRD structure as a search model.[11]

-

The model was refined, and the Fz7-21 peptide was built into the electron density map.[11] The final structure was deposited in the Protein Data Bank with accession code 5WBS.[9][11]

-

Conclusion

The selectivity of Fz7-21 for FZD7 is a result of its unique dimeric binding to a novel site on the FZD7 CRD, inducing a conformational change that allosterically inhibits the formation of the Wnt signaling complex. The quantitative data, structural insights, and detailed protocols presented in this guide provide a comprehensive resource for researchers aiming to further investigate FZD7 biology and develop novel therapeutics targeting the Wnt pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]

- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. Fz7-21 | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 6. biocompare.com [biocompare.com]

- 7. Fz7-21 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]

- 10. researchgate.net [researchgate.net]

- 11. rcsb.org [rcsb.org]

- 12. Frizzled (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. researchgate.net [researchgate.net]

Fz7-21 and Fz7-21S: A Technical Guide to a Potent Frizzled-7 Antagonist and its Inactive Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Frizzled-7 (FZD7) antagonist, Fz7-21, and its corresponding inactive control peptide, Fz7-21S. This document details their mechanism of action, presents key quantitative data, outlines experimental protocols for their use, and visualizes the cellular signaling pathways they modulate.

Introduction: Targeting the Frizzled-7 Receptor

Frizzled-7 (FZD7) is a seven-transmembrane receptor that plays a pivotal role in activating Wnt signaling pathways, which are crucial for embryonic development, stem cell regulation, and tissue homeostasis.[1] Dysregulation of FZD7 signaling is implicated in various cancers, making it a compelling target for therapeutic intervention.[1] Fz7-21 is a potent and selective peptide antagonist of FZD7, while this compound serves as its inactive scrambled control, essential for validating the specificity of experimental findings.[2][3]

Fz7-21 is a synthetic peptide with the sequence Ac-LPSDDLEFWCHVMY-NH2.[4][5][6] It was identified through phage display screening for its ability to bind to the Cysteine-Rich Domain (CRD) of FZD7.[5][6]

This compound is the negative control peptide, composed of the same amino acids as Fz7-21 but in a scrambled, or randomized, sequence.[7] This randomization disrupts the specific conformation required for binding to FZD7, rendering it biologically inactive and ideal for use as a negative control in experiments.[2]

Mechanism of Action

Fz7-21 exerts its antagonistic effect by directly binding to the Cysteine-Rich Domain (CRD) of a subclass of Frizzled receptors, including FZD7.[2] This binding event induces a conformational change in the FZD7 CRD, specifically altering the architecture of its lipid-binding groove.[8] The primary consequence of this interaction is the disruption of the formation of the Wnt-FZD7-LRP6 ternary complex, a critical step in the activation of the canonical Wnt/β-catenin signaling pathway.[2] By preventing this complex assembly, Fz7-21 effectively inhibits downstream signaling events, including the stabilization of β-catenin.[2][9]

The crystal structure of the Fz7-21 in complex with the FZD7 CRD has been resolved (PDB ID: 5WBS), providing a detailed view of the binding interface and the conformational changes induced by the peptide.[10]

In contrast, this compound, due to its scrambled amino acid sequence, is unable to bind to the FZD7 CRD and therefore does not inhibit Wnt signaling.[2] This lack of binding and activity makes it an excellent tool to demonstrate that the observed effects of Fz7-21 are due to its specific interaction with FZD7 and not due to non-specific peptide effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for Fz7-21 and this compound, highlighting the potency and selectivity of Fz7-21 and the inactivity of this compound.

| Peptide | Target | Assay | Cell Line | Parameter | Value | Reference |

| Fz7-21 | Wnt/β-catenin signaling | TOPbrite dual-luciferase reporter | HEK293 cells | IC50 | 100 nM | [5][6] |

| Fz7-21 | WNT3A-mediated β-catenin stabilization | Immunoblotting | Mouse L cells | IC50 | 50 nM | [11] |

| This compound | Wnt/β-catenin signaling | TOPbrite dual-luciferase reporter | HEK293 cells | Activity | No inhibition | [2] |

| Peptide | Binding Target | Method | Result | Reference |

| 5FAM-Fz7-21 | Fc-tagged FZD1, FZD2, FZD7 CRDs | Fluorescence Size-Exclusion Chromatography (FSEC) | Binding observed | [8] |

| 5FAM-Fz7-21S | Fc-tagged FZD CRDs | Fluorescence Size-Exclusion Chromatography (FSEC) | No binding observed | [8] |

| dFz7-21 (dimeric) | hFZD7 CRD | Surface Plasmon Resonance (SPR) | KD | Low-nanomolar affinity |

Experimental Protocols

Detailed methodologies for key experiments involving Fz7-21 and this compound are provided below.

TOPbrite Dual-Luciferase Reporter Assay for Wnt Signaling Inhibition

This assay is used to quantify the effect of Fz7-21 and this compound on Wnt/β-catenin signaling.

Materials:

-

HEK293-TB cells (stably expressing a TCF/LEF-driven firefly luciferase reporter and a constitutively expressed Renilla luciferase control)

-

Recombinant WNT3A

-

Fz7-21 and this compound peptides

-

Dual-Luciferase Reporter Assay System

-

96-well plates

-

Luminometer

Protocol:

-

Seed HEK293-TB cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

The following day, treat the cells with varying concentrations of Fz7-21 or this compound for a predetermined period (e.g., 1 hour) prior to stimulation.

-

Stimulate the cells with a fixed concentration of recombinant WNT3A (e.g., 50 ng/mL) for several hours (e.g., 6 hours).

-

Following stimulation, lyse the cells using the passive lysis buffer provided in the dual-luciferase assay kit.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the peptide concentration to determine the IC50 value for Fz7-21. The activity of this compound should not show a dose-dependent inhibition.[2]

WNT3A-Mediated β-Catenin Stabilization Assay

This immunoblotting-based assay directly assesses the effect of Fz7-21 on the accumulation of β-catenin.

Materials:

-

Mouse L cells (or other Wnt-responsive cell line)

-

Recombinant WNT3A

-

Fz7-21 and this compound peptides

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-β-catenin, anti-loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Protocol:

-

Plate Mouse L cells and grow to a desired confluency.

-

Pre-treat the cells with Fz7-21 or this compound at various concentrations for a specified time.

-

Stimulate the cells with WNT3A for a period sufficient to induce β-catenin stabilization (e.g., 2-4 hours).

-

Wash the cells with ice-cold PBS and lyse them on ice.

-

Clarify the cell lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with the primary anti-β-catenin antibody, followed by the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the effect of Fz7-21 on β-catenin levels.[12][13]

Fluorescence Size-Exclusion Chromatography (FSEC) for Binding Analysis

This method provides a qualitative assessment of the binding between fluorescently labeled peptides and the FZD7 CRD.

Materials:

-

5FAM-labeled Fz7-21 and this compound peptides

-

Purified Fc-tagged FZD CRD proteins (e.g., FZD1, 2, 4, 5, 7, 8, 9, 10)

-

Size-exclusion chromatography (SEC) system with a fluorescence detector

-

Appropriate SEC column and running buffer

Protocol:

-

Incubate a fixed concentration of 5FAM-labeled Fz7-21 or this compound (e.g., 1 µM) with a fixed concentration of each purified Fc-tagged FZD CRD protein (e.g., 125 nM) overnight at 4°C.

-

As a control, run the 5FAM-labeled peptides alone.

-

Inject the samples onto the SEC column.

-

Monitor the elution profile using a fluorescence detector.

-

A shift in the elution volume of the fluorescent peptide to an earlier elution time in the presence of a FZD CRD indicates binding.

-

Compare the elution profiles of Fz7-21 and this compound with different FZD CRDs to assess binding and selectivity.[8]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

Caption: Canonical Wnt/β-catenin signaling pathway and the inhibitory action of Fz7-21.

Caption: FZD7-mediated non-canonical Planar Cell Polarity (PCP) signaling pathway.[14]

Caption: FZD7-mediated non-canonical Wnt/Ca2+ signaling pathway.[1][15]

Caption: General experimental workflow for assessing the activity of Fz7-21 and this compound.

References

- 1. Frizzled receptors (FZD) play multiple cellular roles in development, in diseases, and as potential therapeutic targets - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fz7-21 | Selective FZD7 antagonist | Hello Bio [hellobio.com]

- 5. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 6. iscabiochemicals.com [iscabiochemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. 5wbs - Crystal structure of Frizzled-7 CRD with an inhibitor peptide Fz7-21 - Summary - Protein Data Bank Japan [pdbj.org]

- 11. biocompare.com [biocompare.com]

- 12. Wnt stabilization of β-catenin reveals principles for morphogen receptor-scaffold assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Stabilization of β-catenin by a Wnt-independent mechanism regulates cardiomyocyte growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A complex of Wnt/planar cell polarity signaling components Vangl1 and Fzd7 drives glioblastoma multiforme malignant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frizzled receptors: gatekeepers of Wnt signaling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Frizzled-7 in Cancer Biology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Frizzled-7 (Fz7 or FZD7) is a seven-transmembrane receptor that plays a pivotal role in the Wnt signaling pathway, a critical network governing embryonic development and adult tissue homeostasis.[1][2] Aberrant Fz7 expression and activity are increasingly implicated in the initiation and progression of a wide range of human cancers.[3][4][5] This technical guide provides an in-depth overview of the function of Fz7 in cancer biology, focusing on its signaling mechanisms, its impact on key cancer-related processes, and the experimental methodologies used to investigate its role. This document is intended to serve as a comprehensive resource for researchers and professionals involved in oncology research and the development of novel cancer therapeutics.

Frizzled-7 Signaling Pathways in Cancer

Fz7 is a versatile receptor capable of activating both the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) Wnt signaling pathways, often in a context-dependent manner.[1][2][6]

Canonical Wnt/β-catenin Pathway

Activation of the canonical Wnt pathway is a hallmark of many cancers. In the absence of a Wnt ligand, β-catenin is targeted for degradation by a destruction complex. Upon binding of a Wnt ligand to Fz7 and its co-receptor LRP5/6, this destruction complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin.[7] In the nucleus, β-catenin acts as a co-activator for the TCF/LEF family of transcription factors, driving the expression of genes involved in cell proliferation, survival, and differentiation, such as c-Myc and Cyclin D1.[4][8] Notably, Fz7 can activate canonical Wnt signaling even in cancer cells harboring downstream mutations in components like APC or β-catenin.[3]

Non-Canonical Wnt Pathways

Fz7 also activates non-canonical Wnt pathways, which are independent of β-catenin and play crucial roles in cell polarity, migration, and cytoskeletal organization.

-

Planar Cell Polarity (PCP) Pathway: This pathway involves the activation of small GTPases such as RhoA and Rac, and the downstream kinase JNK.[9] The Fz7-mediated PCP pathway is implicated in cancer cell invasion and metastasis.[9]

-

Wnt/Ca2+ Pathway: This pathway leads to an increase in intracellular calcium levels, which in turn activates calcium-sensitive enzymes like protein kinase C (PKC) and calmodulin-dependent kinase II (CaMKII).

The Role of Frizzled-7 in Cancer Progression

Elevated Fz7 expression is a common feature in a variety of cancers and is often associated with poor prognosis.[4][8]

Cell Proliferation and Survival

Fz7-mediated activation of the canonical Wnt pathway promotes the transcription of genes that drive cell cycle progression and inhibit apoptosis, thereby contributing to uncontrolled tumor growth.[4][10] For instance, shRNA-mediated knockdown of Fz7 has been shown to significantly reduce cell proliferation in triple-negative breast cancer (TNBC) and gastric cancer cell lines.[4][11]

Invasion and Metastasis

Fz7 plays a critical role in promoting cancer cell invasion and metastasis through both canonical and non-canonical Wnt signaling.[3][9] The non-canonical PCP pathway, in particular, is instrumental in regulating the cytoskeletal rearrangements necessary for cell motility.[9] Furthermore, Fz7 is implicated in the process of epithelial-to-mesenchymal transition (EMT), a key event in the metastatic cascade where epithelial cells acquire mesenchymal characteristics, enabling them to invade surrounding tissues and disseminate to distant organs.[6][12]

Cancer Stem Cells

There is growing evidence that Fz7 is a marker for and a regulator of cancer stem cells (CSCs).[4] CSCs are a subpopulation of tumor cells with self-renewal and differentiation capabilities that are thought to be responsible for tumor initiation, metastasis, and resistance to therapy. Fz7-mediated Wnt signaling is crucial for the maintenance of CSC properties in several cancers, including gastric and breast cancer.[4]

Quantitative Data on Frizzled-7 in Cancer

The following tables summarize quantitative data from various studies on Fz7 expression and the effects of its modulation in different cancer types.

| Cancer Type | Comparison | Fold Change in FZD7 mRNA Expression | Reference |

| Colorectal Cancer | Tumor vs. Non-tumor Tissue | Significantly higher in stage II, III, and IV tumors (P<0.005) | [3] |

| Gastric Cancer | Tumor vs. Normal Tissue | Significantly upregulated | [4] |

| Hepatocellular Carcinoma | Tumor vs. Normal Liver | Increased in 11 of 17 (65%) paired samples | [13] |

| Triple-Negative Breast Cancer | TNBC vs. Non-TNBC | Overexpressed | [10] |

| Esophageal Squamous Cell Carcinoma | Tumor vs. Non-tumor Tissue | Upregulated in 165 of 252 (65.5%) patients | [8] |

| Cancer Type | Experimental Approach | Effect on Cancer Cells | Quantitative Outcome | Reference |

| Colorectal Cancer | FZD7 siRNA | Decreased cell viability and invasion | - | [3] |

| FZD7 siRNA | Reduced liver metastasis in SCID mice | Decreased to 40-50% compared to controls | [11] | |

| Gastric Cancer | FZD7 siRNA | Decreased cell growth | Decreased by more than 2-fold after 5 days | [4] |

| Triple-Negative Breast Cancer | FZD7 shRNA | Reduced cell proliferation and tumor growth in vivo | - | [10][11] |

| Glioma | FZD7 overexpression | Increased colony formation | 103 ± 5 colonies vs. 66 ± 6 in control | [14] |

Experimental Protocols for Studying Frizzled-7

Investigating the function of Fz7 in cancer biology involves a range of molecular and cellular techniques. Below are generalized protocols for some of the key experiments.

Fz7 Knockdown using Lentiviral shRNA

This method allows for stable, long-term silencing of Fz7 expression in cancer cell lines.

Materials:

-

Lentiviral particles containing shRNA targeting Fz7 and a non-targeting control.

-

Target cancer cell line.

-

Complete cell culture medium.

-

Polybrene.

-

Puromycin (for selection).

-

96-well or 12-well plates.

Procedure:

-

Cell Plating: Seed the target cells in a 12-well plate at a density that will result in approximately 50% confluency on the day of transduction.[15]

-

Transduction: On the following day, replace the medium with fresh complete medium containing Polybrene (typically 5 µg/ml).[15][16] Add the lentiviral particles (at a predetermined multiplicity of infection, MOI) to the cells.[17]

-

Incubation: Incubate the cells with the lentiviral particles for 18-24 hours.[17]

-

Medium Change: Remove the virus-containing medium and replace it with fresh complete medium.

-

Selection: 24-48 hours post-transduction, begin selection by adding puromycin to the culture medium at a pre-determined concentration.[16]

-

Expansion: Continue to culture the cells in selection medium, replacing it every 3-4 days, until resistant colonies are formed.[16] Expand these colonies to establish a stable Fz7-knockdown cell line.

-

Validation: Confirm Fz7 knockdown at the mRNA and protein levels using qRT-PCR and Western blotting, respectively.

TOPflash/FOPflash Reporter Assay for Canonical Wnt Activity

This luciferase-based reporter assay is used to quantify the activity of the canonical Wnt/β-catenin signaling pathway.

Materials:

-

TOPflash and FOPflash reporter plasmids.

-

Renilla luciferase plasmid (for normalization).

-

Cancer cell line of interest.

-

Transfection reagent (e.g., Lipofectamine).

-

Dual-luciferase reporter assay system.

-

Luminometer.

Procedure:

-

Cell Plating: Seed cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent.[18] TOPflash contains wild-type TCF/LEF binding sites, while FOPflash contains mutated sites and serves as a negative control.[7]

-

Treatment (Optional): Treat the cells with Wnt ligands, Fz7 inhibitors, or other compounds of interest.

-

Cell Lysis: After the desired incubation period (typically 24-48 hours), lyse the cells using the passive lysis buffer provided with the assay kit.[19]

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[18]

-

Data Analysis: Normalize the TOPflash and FOPflash firefly luciferase readings to the Renilla luciferase readings to control for transfection efficiency. The TOP/FOP ratio indicates the level of TCF/LEF-mediated transcriptional activity.

Cell Migration and Invasion Assays

These assays are used to assess the effect of Fz7 on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively).

-

24-well plates.

-

Serum-free and serum-containing medium.

-

Cotton swabs.

-

Crystal violet stain.

-

Microscope.

Procedure:

-

Cell Preparation: Starve the cells in serum-free medium for several hours.

-

Assay Setup: Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS).

-

Cell Seeding: Seed the starved cells in serum-free medium into the upper chamber of the inserts.

-

Incubation: Incubate the plate for a period that allows for cell migration/invasion (typically 12-48 hours).

-

Removal of Non-migrated Cells: Carefully remove the non-migrated/non-invaded cells from the upper surface of the insert membrane with a cotton swab.

-

Staining: Fix and stain the migrated/invaded cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of stained cells in several random fields under a microscope.

Tumorsphere Formation Assay for Cancer Stem Cell Activity

This assay assesses the self-renewal capacity of cancer stem cells by their ability to form spherical colonies in non-adherent conditions.

Materials:

-

Ultra-low attachment plates or flasks.

-

Serum-free sphere-forming medium supplemented with growth factors (e.g., EGF and bFGF) and B27 supplement.[20][21]

-

Single-cell suspension of cancer cells.

Procedure:

-

Cell Seeding: Dissociate the cancer cells into a single-cell suspension and seed them at a low density in ultra-low attachment plates with sphere-forming medium.[20][22]

-

Incubation: Culture the cells for 7-14 days, replenishing the medium with fresh growth factors every 2-3 days.

-

Sphere Formation: Observe the formation of tumorspheres (spheroids).

-

Quantification: Count the number and measure the size of the tumorspheres. The sphere formation efficiency can be calculated as (number of spheres formed / number of cells seeded) x 100%.[21]

-

Serial Passaging (Optional): To assess self-renewal over multiple generations, dissociate the primary spheres into single cells and re-plate them under the same conditions.

Conclusion and Future Directions

Frizzled-7 has emerged as a key player in the pathobiology of numerous cancers, driving tumor progression through its multifaceted roles in cell proliferation, invasion, metastasis, and the maintenance of cancer stem cells. Its frequent upregulation in tumors and its association with poor clinical outcomes underscore its potential as a valuable prognostic biomarker and a compelling therapeutic target. The development of Fz7-targeted therapies, such as monoclonal antibodies and small molecule inhibitors, represents a promising avenue for novel cancer treatments.[5] Further research is warranted to fully elucidate the context-dependent signaling of Fz7 in different tumor types and to develop robust strategies to overcome potential resistance mechanisms. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the intricate functions of Fz7 and to accelerate the translation of these findings into clinical applications.

References

- 1. TOPflash reporter assay [bio-protocol.org]

- 2. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Down-regulation of frizzled-7 expression decreases survival, invasion and metastatic capabilities of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frizzled7 Promotes Epithelial-to-mesenchymal Transition and Stemness Via Activating Canonical Wnt/β-catenin Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frizzled7 as an emerging target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. horizondiscovery.com [horizondiscovery.com]

- 7. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]

- 8. FZD7 is a novel prognostic marker and promotes tumor metastasis via WNT and EMT signaling pathways in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wnt Reporter Activity Assay [bio-protocol.org]

- 10. FZD7 has a critical role in cell proliferation in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]